Eliglustat tartrate
Overview
Description
Eliglustat tartrate, also known as Genz-112638, is a potent and selective glucosylceramide synthase inhibitor . It is used for the long-term treatment of type 1 Gaucher disease . The medication was discovered at the University of Michigan, developed by Genzyme Corp, and was approved by the FDA in August 2014 .
Synthesis Analysis
The total synthesis of eliglustat starts from readily available 1,4-benzodioxan-6-carbaldehyde via Sharpless asymmetric dihydroxylation and diastereoselective amination of chiral para-methoxycinnamyl benzyl ethers using chlorosulfonyl isocyanate as the key steps .Molecular Structure Analysis
The chemical formula of Eliglustat tartrate is C50H78N4O14 . The exact mass and molecular weight are not provided in the source .Chemical Reactions Analysis
Eliglustat is a potent, selective inhibitor of glucosylceramide synthase, the rate-limiting enzyme in the synthesis of certain glycosphingolipids . By inhibiting this enzyme, eliglustat reduces the rate of biosynthesis of glycosphingolipids to counteract the catabolic defect .Scientific Research Applications
Gaucher Disease Type 1 Treatment
Eliglustat tartrate: is a substrate reduction therapy for GD1, an inherited lysosomal storage disorder. It specifically inhibits glucosylceramide synthase, reducing the accumulation of glucosylceramide within macrophages . Clinical trials have demonstrated its efficacy in improving hemoglobin levels, platelet counts, and organ volumes, as well as in normalizing biomarkers like chitotriosidase and chemokine CCL18 .
Pharmacokinetic Profiling
The pharmacokinetic properties of eliglustat tartrate are crucial for its therapeutic efficacy. Studies have shown that its plasma concentration and half-life can vary among individuals, affecting the dosage and frequency of administration . Understanding these properties helps in optimizing treatment regimens for better patient outcomes.
Bone Mineral Density Improvement
Eliglustat has shown promise in improving bone mineral density (BMD) in patients with GD1. This is particularly important as bone complications are common in GD1. Early improvements in BMD suggest a potential application of eliglustat in managing and preventing skeletal complications associated with the disease .
Analytical Method Development
Research into eliglustat tartrate has led to the development of analytical methods for its detection and quantification in pharmaceutical samples. Techniques like High-Performance Liquid Chromatography (HPLC) and High-Resolution Mass Spectrometry (HRMS) are used to elucidate its pharmacodynamic properties .
Biomarker Normalization
Eliglustat tartrate treatment has been associated with the normalization of plasma glucosylceramide and ganglioside GM3 levels. These biomarkers are critical in assessing the disease state and therapeutic response in GD1 patients .
Ceramide Analog Research
As a potent ceramide analog, eliglustat tartrate’s mechanism of action provides a model for studying ceramide metabolism and its role in various cellular processes. This research can extend beyond GD1 to other conditions where ceramide metabolism is implicated .
Lysosomal Storage Disorder Studies
Eliglustat tartrate’s role in reducing lysosomal storage burden offers a pathway to study other lysosomal storage disorders. Its effectiveness in GD1 opens avenues for research into similar therapies for related diseases .
Safety and Tolerability Assessments
Safety profiles are essential in the development of any therapeutic agent. Eliglustat tartrate has been well-tolerated in clinical trials, with mild, transient adverse events. This aspect of research ensures the drug’s viability for long-term use in patients .
Mechanism of Action
Target of Action
Eliglustat tartrate primarily targets glucosylceramide synthase , an enzyme that plays a crucial role in the synthesis of glucosylceramide . This enzyme is involved in the production of glycosphingolipids, which are essential components of cell membranes .
Mode of Action
Eliglustat tartrate acts as a potent and specific inhibitor of glucosylceramide synthase . By inhibiting this enzyme, eliglustat tartrate decreases the rate of glycosphingolipid glucosylceramide formation . This action helps to balance the impaired rate of catabolism in patients with type 1 Gaucher disease, thereby preventing glucosylceramide accumulation .
Biochemical Pathways
In patients with Gaucher disease, a deficiency of the lysosomal enzyme acid β-glucosidase leads to the accumulation of glucosylceramide . This accumulation results in the formation of Gaucher cells that infiltrate various organs, leading to complications such as anemia and thrombocytopenia . By inhibiting glucosylceramide synthase, eliglustat tartrate reduces the accumulation of glucosylceramide .
Pharmacokinetics
Eliglustat tartrate is extensively metabolized by CYP2D6 and to a lesser extent by CYP3A4 . The systemic exposure to eliglustat tartrate depends on the patient’s CYP2D6 phenotype, with systemic exposure being up to 9-fold higher in poor metabolizers . The drug is mainly excreted in urine (42%) and feces (51%) as metabolites . The median time to peak plasma concentrations is 3 hours following multiple doses of 84 mg twice daily in poor metabolizers .
Result of Action
The inhibition of glucosylceramide synthase by eliglustat tartrate reduces the accumulation of glucosylceramide . This reduction helps to alleviate the clinical manifestations of Gaucher disease, such as anemia and thrombocytopenia . In clinical trials, treatment with eliglustat tartrate led to an increase in hemoglobin levels and platelet count .
Action Environment
The action of eliglustat tartrate can be influenced by environmental factors such as the presence of other drugs. For instance, concomitant use of drugs that inhibit CYP2D6 or CYP3A may substantially increase eliglustat exposure and result in prolongation of the PR, corrected QT (QTc), and/or QRS intervals, possibly resulting in cardiac arrhythmias . Therefore, patient’s CYP2D6 metabolizer status, determined by an FDA-cleared test, dictates eliglustat tartrate dosing recommendations .
Safety and Hazards
Eliglustat can cause serious side effects. It may cause sudden dizziness (like you might pass out) or fast or pounding heartbeats, fluttering in your chest . It is contraindicated in patients with severe liver or kidney disease . It can also cause a serious heart problem, especially if you use certain other medicines at the same time .
properties
IUPAC Name |
N-[(1R,2R)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-hydroxy-3-pyrrolidin-1-ylpropan-2-yl]octanamide;(2R,3R)-2,3-dihydroxybutanedioic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C23H36N2O4.C4H6O6/c2*1-2-3-4-5-6-9-22(26)24-19(17-25-12-7-8-13-25)23(27)18-10-11-20-21(16-18)29-15-14-28-20;5-1(3(7)8)2(6)4(9)10/h2*10-11,16,19,23,27H,2-9,12-15,17H2,1H3,(H,24,26);1-2,5-6H,(H,7,8)(H,9,10)/t2*19-,23-;1-,2-/m111/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUBARPMUNHKBIQ-VTHUDJRQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC(=O)NC(CN1CCCC1)C(C2=CC3=C(C=C2)OCCO3)O.CCCCCCCC(=O)NC(CN1CCCC1)C(C2=CC3=C(C=C2)OCCO3)O.C(C(C(=O)O)O)(C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC(=O)N[C@H](CN1CCCC1)[C@@H](C2=CC3=C(C=C2)OCCO3)O.CCCCCCCC(=O)N[C@H](CN1CCCC1)[C@@H](C2=CC3=C(C=C2)OCCO3)O.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C50H78N4O14 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50239166 | |
Record name | Eliglustat tartrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50239166 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
959.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Eliglustat tartrate | |
CAS RN |
928659-70-5 | |
Record name | Eliglustat tartrate [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0928659705 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Eliglustat tartrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50239166 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ELIGLUSTAT TARTRATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N0493335P3 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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